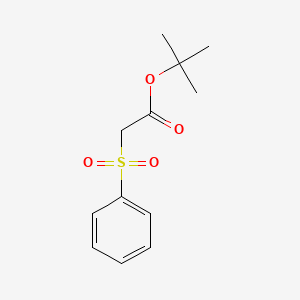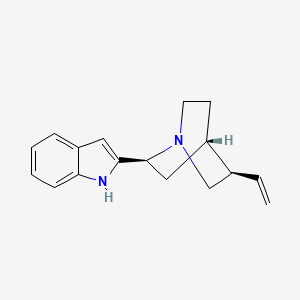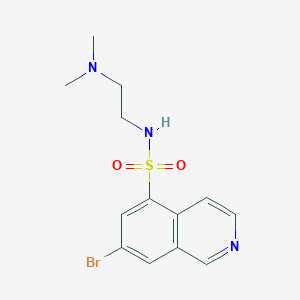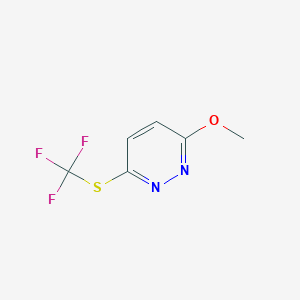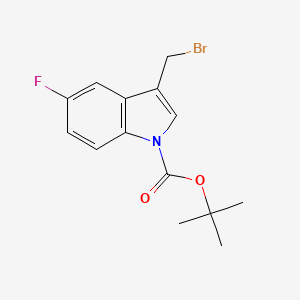
Tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl group, bromomethyl group, and fluoro substituent in this compound makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the indole core using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents such as Selectfluor.
Protection with Tert-butyl Group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the indole core.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Coupling Products:
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can be used in catalytic processes to form new carbon-carbon bonds.
Biology
Drug Development: Potential use in the development of new pharmaceuticals due to its indole core, which is a common motif in many bioactive compounds.
Medicine
Anticancer Research: Indole derivatives are being studied for their anticancer properties, and this compound could serve as a lead compound for new drug candidates.
Industry
Agrochemicals: Potential use in the synthesis of new agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors due to its indole core. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl bromoacetate: Another tert-butyl protected compound with a bromomethyl group.
5-Fluoroindole: A simpler indole derivative with a fluorine substituent.
Uniqueness
Combination of Functional Groups:
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
This detailed article provides a comprehensive overview of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H15BrFNO2 |
|---|---|
Molekulargewicht |
328.18 g/mol |
IUPAC-Name |
tert-butyl 3-(bromomethyl)-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C14H15BrFNO2/c1-14(2,3)19-13(18)17-8-9(7-15)11-6-10(16)4-5-12(11)17/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
OKJWPFQDXFPSMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13093604.png)
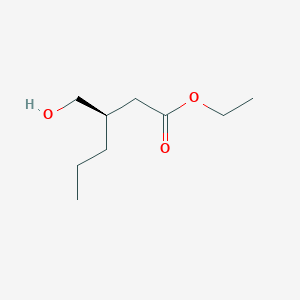
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
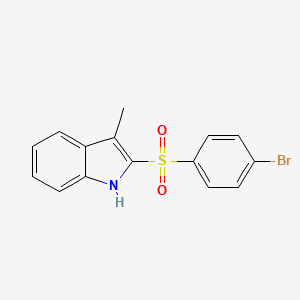
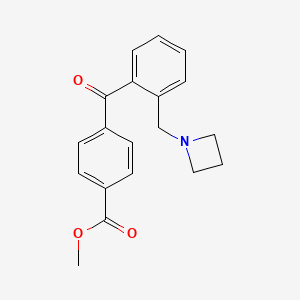
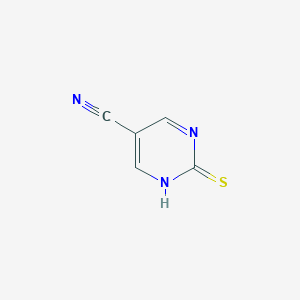
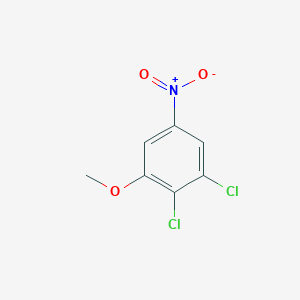
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
